molecular formula C13H18O7 B1676437 Methylarbutin CAS No. 6032-32-2

Methylarbutin

Cat. No.: B1676437
CAS No.: 6032-32-2
M. Wt: 286.28 g/mol
InChI Key: SIXFVXJMCGPTRB-UJPOAAIJSA-N
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Description

Methylarbutin is a derivative of arbutin, a naturally occurring glycoside found in various plants. It is a phenolic glycoside, specifically a glucoside of hydroquinone. This compound is known for its skin-lightening properties and is commonly used in cosmetic formulations. It inhibits the activity of tyrosinase, an enzyme involved in melanin synthesis, thereby reducing pigmentation.

Biochemical Analysis

Biochemical Properties

Methylarbutin plays a significant role in biochemical reactions, particularly in the inhibition of tyrosinase, an enzyme responsible for melanin synthesis. By inhibiting tyrosinase, this compound reduces melanin production, leading to a skin-lightening effect. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it binds to the active site of tyrosinase, preventing the enzyme from catalyzing the oxidation of tyrosine to melanin. Additionally, this compound has been shown to interact with other enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. This compound inhibits the tyrosinase enzyme, leading to a decrease in melanin production in melanocytes. This results in a lighter skin tone. Furthermore, this compound has been shown to have antioxidant properties, protecting cells from oxidative stress. It also modulates the expression of genes involved in melanin synthesis and other metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with tyrosinase and other biomolecules. This compound binds to the active site of tyrosinase, inhibiting its activity and preventing the oxidation of tyrosine to melanin. This binding interaction is crucial for its skin-lightening effect. Additionally, this compound has been shown to inhibit other enzymes such as α-amylase and α-glucosidase, which play a role in carbohydrate metabolism. This compound’s antioxidant properties also contribute to its molecular mechanism by protecting cells from oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and does not degrade quickly, maintaining its efficacy over extended periods. Long-term studies have shown that this compound continues to inhibit tyrosinase activity and reduce melanin production in melanocytes. Additionally, this compound’s antioxidant properties provide long-term protection against oxidative stress, contributing to its overall effectiveness .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tyrosinase activity and reduces melanin production without causing adverse effects. At higher doses, this compound may exhibit toxic effects, including cytotoxicity and oxidative stress. It is essential to determine the optimal dosage to maximize the benefits of this compound while minimizing potential adverse effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylarbutin can be synthesized through the glycosylation of hydroquinone with glucose. This process typically involves the use of glycosyltransferases, which catalyze the transfer of glucose from a donor molecule to hydroquinone. The reaction conditions often include a suitable buffer system, optimal pH, and temperature to ensure maximum enzyme activity.

Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation. This method involves the use of engineered strains of microorganisms, such as Escherichia coli, which are capable of producing high yields of this compound. The fermentation process is optimized by controlling the supply of precursors like phosphoenolpyruvate and uridine diphosphate glucose, leading to increased production efficiency .

Chemical Reactions Analysis

Types of Reactions: Methylarbutin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones, which are reactive intermediates.

    Reduction: The hydroquinone moiety in this compound can be reduced to form hydroquinone derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the hydroxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Quinones and their derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted arbutin derivatives.

Scientific Research Applications

Methylarbutin has a wide range of applications in scientific research:

Comparison with Similar Compounds

Methylarbutin is often compared with other similar compounds such as:

This compound’s uniqueness lies in its balance of efficacy and safety, making it a preferred choice in cosmetic formulations for skin-lightening purposes.

Properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O7/c1-18-7-2-4-8(5-3-7)19-13-12(17)11(16)10(15)9(6-14)20-13/h2-5,9-17H,6H2,1H3/t9-,10-,11+,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXFVXJMCGPTRB-UJPOAAIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501032087
Record name Methylarbutin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6032-32-2
Record name Methylarbutin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6032-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylarbutin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006032322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylarbutin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501032087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6032-32-2
Source European Chemicals Agency (ECHA)
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Record name METHYLARBUTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9MW5FU0XH
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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